3-(3-iodophenyl)Pyridine chemical properties and structure
3-(3-iodophenyl)Pyridine chemical properties and structure
An In-Depth Technical Guide to 3-(3-Iodophenyl)Pyridine: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-(3-iodophenyl)pyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of facts to offer field-proven insights into the compound's structure, properties, synthesis, and reactivity. We will delve into the causality behind its utility, providing validated protocols and a framework for its strategic application in complex molecule synthesis.
Core Molecular Profile and Physicochemical Properties
3-(3-Iodophenyl)pyridine is a biaryl heterocyclic compound featuring a pyridine ring linked to an iodophenyl moiety at the 3-position of both rings. This specific arrangement of atoms imparts a unique set of electronic and steric properties that are highly valuable in synthetic chemistry.
Structure and Nomenclature
The molecule's structure is foundational to its reactivity. The pyridine ring, being electron-deficient, influences the connected phenyl ring. The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in a variety of cross-coupling reactions, making it a "handle" for further molecular elaboration.
Caption: Chemical structure of 3-(3-iodophenyl)pyridine.
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IUPAC Name: 3-(3-iodophenyl)pyridine
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CAS Number: 4422-32-6 (This CAS number is for the bromo-analogue, the iodo-analogue CAS is less common but the structure is the key focus). A related structure, 3-(4-Iodophenyl)pyridine, has the CAS number 78313-73-2.[1][2]
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Molecular Formula: C₁₁H₈IN
Physicochemical Data
The physical properties of a compound are critical for its handling, storage, and application in reactions. Below is a summary of key data for related iodo-aryl-pyridines, which provide a strong estimate for the title compound.
| Property | Value | Source |
| Molecular Weight | 281.09 g/mol | [1] |
| Melting Point | 117 °C (for 3-(4-Iodophenyl)pyridine) | [1] |
| Boiling Point | ~344.0 °C (Predicted) | [1] |
| LogP | 3.76 (Predicted for a similar structure) | [3] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
Strategic Synthesis and Rationale
The synthesis of 3-(3-iodophenyl)pyridine is most effectively achieved through modern cross-coupling methodologies. The choice of strategy is dictated by the commercial availability of precursors, reaction efficiency, and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction is the preeminent choice for constructing the C-C biaryl bond.
Retrosynthetic Analysis
The most logical disconnection is at the C-C bond between the two aromatic rings. This leads to two primary synthetic routes:
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Route A: Coupling of a 3-pyridyl organometallic species with a 1,3-diiodobenzene or 1-bromo-3-iodobenzene derivative.
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Route B: Coupling of a 3-iodophenyl organometallic species with a 3-halopyridine.
Route B is generally preferred due to the commercial availability and stability of 3-bromopyridine and 3-iodophenylboronic acid.
Caption: Retrosynthetic analysis for 3-(3-iodophenyl)pyridine.
Validated Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable, lab-scale synthesis. It is a self-validating system because the progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and the final product's identity is confirmed by spectroscopic methods.
Rationale for Experimental Choices:
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Catalyst: Pd(PPh₃)₄ is a robust, well-established catalyst for Suzuki couplings. Its primary advantage is its "pre-activated" Pd(0) state, which initiates the catalytic cycle directly without an in-situ reduction step.
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Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the crucial transmetalation step. It is preferred over stronger bases like hydroxides which can promote side reactions, including degradation of the boronic acid.
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Solvent System: A mixture of toluene and water (or dioxane/water) is used. Toluene solubilizes the organic precursors, while water dissolves the inorganic base and byproducts, creating a biphasic system where the reaction efficiently occurs at the interface.
Step-by-Step Methodology:
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Vessel Preparation: To a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromopyridine (1.0 eq), 3-iodophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
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Solvent and Reagent Addition: Add toluene (40 mL) and a 2M aqueous solution of sodium carbonate (2.5 eq).
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Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.
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Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 3-(3-iodophenyl)pyridine as a solid.
Reactivity and Applications in Drug Discovery
The true value of 3-(3-iodophenyl)pyridine lies in its role as a versatile synthetic intermediate. The pyridine nitrogen and the aryl iodide are the two primary sites of reactivity.
The Role of the Pyridine Moiety
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][6] Its nitrogen atom acts as a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets like enzymes and receptors.[7] Furthermore, the nitrogen's basicity allows for salt formation, which is often used to improve the solubility and bioavailability of drug candidates.[8]
The Reactivity of the C-I Bond
The carbon-iodine bond is the molecule's primary functional handle for diversification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities.
Caption: Key cross-coupling reactions using 3-(3-iodophenyl)pyridine.
This reactivity makes it an invaluable building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs. For instance, it can be used to synthesize analogs of kinase inhibitors or other targeted therapies where a biaryl or related structure is a key pharmacophore.[9][10]
Spectroscopic Characterization
Confirming the structure of the synthesized 3-(3-iodophenyl)pyridine is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides unambiguous proof of identity. While raw spectra are not provided, this section details the expected signals, which serves as a benchmark for experimental validation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will show complex signals in the aromatic region (typically 7.0-9.0 ppm).
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The pyridine protons will appear as distinct multiplets. The proton at C2 (adjacent to N) will be the most downfield.
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The protons on the iodophenyl ring will also present as a set of multiplets. The proton between the two substituents (the pyridine and the iodine) will likely be a triplet, while others will be doublets or doublets of doublets.
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¹³C NMR: The spectrum will display 11 distinct signals for the 11 carbon atoms.
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The carbon atom bonded to iodine (C-I) will be significantly shifted upfield (around 90-100 ppm) due to the heavy atom effect.
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The carbons of the pyridine ring will appear in the typical aromatic region (120-150 ppm), with the carbons adjacent to the nitrogen being the most deshielded.
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Infrared (IR) Spectroscopy
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Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
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C=C and C=N Aromatic Ring Stretches: A series of sharp bands in the 1400-1600 cm⁻¹ region.
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C-I Stretch: A characteristic band in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A strong peak at m/z = 281, corresponding to the molecular weight of the compound.
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Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak of low intensity.
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Fragmentation: Key fragmentation patterns would include the loss of iodine (M - 127) to give a peak at m/z = 154, and potential cleavage of the biaryl bond.[12]
References
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PubChem: 3-Iodopyridine. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications: Synthesis of 3-Fluoropyridines. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal: Pyridine Synthesis. Available at: [Link]
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Beilstein Journal of Organic Chemistry: Reactivity of hypervalent iodine(III) reagents. Available at: [Link]
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Organic Letters: Aerobic C-N Bond Activation. ACS Publications. Available at: [Link]
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PubChem: 3-(3-Bromophenyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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PMC: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate: Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
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Nature Portfolio: Synthesis of pyridine derivatives. Available at: [Link]
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Organic Syntheses: Procedure for Buchwald-Hartwig Amination. Available at: [Link]
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SlideShare: Preparation and Properties of Pyridine. Available at: [Link]
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PubChem: 3-(3-Nitrophenyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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RSC Publishing: Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available at: [Link]
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PMC: NMRexp: A database of 3.3 million experimental NMR spectra. National Center for Biotechnology Information. Available at: [Link]
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YouTube: Solving Another Unknown Using NMR, IR and MS Spectroscopy. Available at: [Link]
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